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Compound of Interest

Compound Name: Anticancer agent 216

Cat. No.: B12368732 Get Quote

A head-to-head comparison of the novel anticancer agents YK-4-279 and its clinical derivative,

TK-216, reveals their potential as targeted therapies for a range of cancers, particularly those

driven by ETS transcription factors. This guide provides a comprehensive analysis of their

performance, supported by experimental data, to inform researchers, scientists, and drug

development professionals.

It is important to note that "Anticancer agent 216" is not a standardized nomenclature.

However, extensive research indicates that the user is likely referring to TK-216, a derivative of

YK-4-279 developed for clinical trials.[1] Therefore, this guide will focus on the comparative

analysis of YK-4-279 and TK-216.

Mechanism of Action
Both YK-4-279 and TK-216 are small molecules designed to inhibit the activity of ETS family

transcription factors, which are frequently deregulated in various tumors.[1] Their primary

mechanism involves disrupting the protein-protein interaction between ETS factors and RNA

helicases.

Specifically, YK-4-279 has been shown to bind to the EWS-FLI1 fusion protein in Ewing

sarcoma, blocking its interaction with RNA helicase A (RHA/DHX9).[1][2][3][4] This disruption

inhibits the transcription of target genes, leading to growth arrest and apoptosis in cancer cells.

[1][2] YK-4-279 has also demonstrated activity against other ETS family members like ERG

and ETV1 in prostate cancer.[1][3]
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TK-216, as a clinical derivative of YK-4-279, shares this mechanism of targeting ETS factors.[1]

In diffuse large B-cell lymphomas (DLBCL), both agents have been shown to interfere with the

protein interactions of SPIB and SPI1, which are essential transcription factors in different

DLBCL subtypes.[1]

Signaling Pathway
The following diagram illustrates the targeted signaling pathway of YK-4-279 and TK-216.
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Mechanism of action for YK-4-279 and TK-216.
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In Vitro Efficacy
Comparative in vitro studies have demonstrated the potent antitumor activity of both YK-4-279

and TK-216 across various cancer cell lines.

Cell Line Type Agent
Median IC50
(nmol/L)

Number of Cell
Lines Tested

Reference

Lymphoma YK-4-279

Not explicitly

stated, but

showed activity

44 [1]

Lymphoma TK-216

Not explicitly

stated, but

showed activity

55 [1]

Ewing Sarcoma YK-4-279 500 - 2000 Multiple [5]

Ewing Sarcoma

(A4573)
YK-4-279

>27-fold increase

in resistant cells
1 [2][6]

Prostate, Breast,

Pancreatic

Cancer

YK-4-279 330 - 22820 12 [4]

Studies have shown that the (S)-enantiomer of YK-4-279 is the active form responsible for

inducing apoptosis.[1]

In Vivo Efficacy
Head-to-head in vivo studies in xenograft models have shown that both agents significantly

reduce tumor growth, with TK-216 demonstrating greater antitumor activity.[1]
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Animal
Model

Cancer
Type

Agent Dosage
Key
Findings

Reference

NOD-Scid

mice

ABC-DLBCL

(TMD8 cells)
YK-4-279

100 mg/kg,

twice daily,

orally

Significant

tumor growth

reduction at

days 8 and

11. Well-

tolerated with

no body

weight loss.

Reduced

Ki67+ cells by

13% (not

statistically

significant).

[1]

NOD-Scid

mice

ABC-DLBCL

(TMD8 cells)
TK-216

100 mg/kg,

twice daily,

orally

Greater

tumor growth

reduction

than YK-4-

279,

significant at

days 5, 8,

and 11.

Generally

well-

tolerated,

with some

body weight

loss in 2/9

mice.

Reduced

Ki67+ cells by

24%

(statistically

significant).

[1]
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Murine model
Ewing

Sarcoma

YK-4-279

(oral)
Not specified

Significant

delay in

tumor growth.

[5][7]

Transgenic

mouse

EWS-FLI1

induced

leukemia

YK-4-279
150 mg/kg,

daily, IP

Significantly

improved

overall

survival

(median

survival 60.5

days vs. 21

days for

control).

[8]

Experimental Protocols
In Vitro Cell Viability Assay
The antitumor activity of YK-4-279 and TK-216 was assessed using a WST-1 cell proliferation

assay.[5]

Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per

well in RPMI medium supplemented with 10% FBS.

Drug Treatment: After 24 hours of incubation, cells were treated with serial dilutions of YK-4-

279 or TK-216 (e.g., 0.04–10 μmol/L) for 72 hours.[5]

Viability Assessment: WST-1 reagent was added to each well, and the plates were incubated

for an additional 2 hours. Cell viability was measured by reading the absorbance at 450 nm

using a microplate reader.

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the

dose-response curves.

In Vivo Xenograft Model
The in vivo efficacy was evaluated in a subcutaneous xenograft model using immunodeficient

mice.[1]
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Cell Implantation: TMD8 cells (15 × 10^6) were subcutaneously inoculated into NOD-Scid

mice.[1]

Treatment Groups: Once tumors were established, mice were randomized into three groups:

vehicle control, YK-4-279 (100 mg/kg), and TK-216 (100 mg/kg).[1]

Drug Administration: Treatments were administered orally twice a day.[1]

Tumor Measurement: Tumor volume was measured at regular intervals (e.g., every 2-3

days).

Endpoint: The experiment was terminated when tumors in the control group reached a

predetermined maximum size, at which point the mice were euthanized.[1]

Immunohistochemistry: Tumors were excised, and immunohistochemical analysis was

performed to assess cell proliferation (Ki67) and apoptosis (cleaved caspase-3).[1]

Experimental Workflow
The following diagram outlines the typical workflow for evaluating the efficacy of YK-4-279 and

TK-216.
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Workflow for in vitro and in vivo evaluation.
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Synergistic Effects and Resistance
Both YK-4-279 and TK-216 have shown synergistic activity when combined with other

anticancer agents, such as the BCL2 inhibitor venetoclax and the immunomodulatory drug

lenalidomide, in lymphoma models.[1]

However, acquired resistance to YK-4-279 has been observed in Ewing sarcoma cells.[2][5]

Resistant cells showed overexpression of c-Kit, cyclin D1, pStat3(Y705), and PKC isoforms.[5]

[7] Interestingly, these resistant cells displayed cross-resistance to inhibitors of c-Kit (imatinib)

and PKC-β (enzastaurin).[5] The combination of YK-4-279 with enzastaurin in vitro resulted in

marked drug synergy, suggesting a potential strategy to overcome resistance.[5]

Conclusion
Both YK-4-279 and its clinical derivative TK-216 are promising anticancer agents that target the

ETS family of transcription factors. Head-to-head comparisons indicate that while both are

effective, TK-216 exhibits superior antitumor activity in vivo.[1] The development of an oral

formulation of YK-4-279 and the investigation into its resistance mechanisms are significant

steps toward its clinical application.[5][7] Further clinical evaluation of TK-216 is warranted to

determine its full therapeutic potential. The potential for synergistic combinations with other

targeted therapies also presents a promising avenue for future cancer treatment strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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